molecular formula C25H26FN5O3S B2359792 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 1359218-73-7

2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2359792
CAS No.: 1359218-73-7
M. Wt: 495.57
InChI Key: YUSPAFUFOKRDOL-UHFFFAOYSA-N
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Description

2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C25H26FN5O3S and its molecular weight is 495.57. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Research into compounds with complex structures similar to the one mentioned often focuses on pharmacokinetics and drug metabolism. Studies like the one on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor, in humans provide critical data on how drugs are absorbed, metabolized, and eliminated from the body. Such research is essential for developing new medications, ensuring they are safe and effective for clinical use (Shilling et al., 2010).

Neuropharmacology

Compounds with specific molecular targets, such as the translocator protein (TSPO) or N-methyl-D-aspartate (NMDA) receptors, are often studied for their potential neuropharmacological applications. For instance, the novel TSPO PET ligand 11C-DPA-713, with high affinity for TSPO, provides insights into neuroinflammation, a factor in various neurological disorders (Endres et al., 2009). Similarly, the selective NMDA receptor antagonist CERC-301's pharmacodynamic and pharmacokinetic properties have been characterized to guide dose selection in clinical trials for major depressive disorder (Garner et al., 2015).

Toxicology and Safety Pharmacology

Research into the safety pharmacology and potential toxicology of new chemical entities is crucial. Studies such as those assessing the benzocaine-associated methemoglobinemia following medical procedures highlight the importance of understanding adverse effects and safety profiles of chemical compounds used in medical and research settings (Kuschner et al., 2000).

Environmental and Dietary Exposure

Studies on the occurrence and dietary exposure to chemicals, such as parabens in foodstuffs, provide essential data on human exposure to various compounds through the environment or diet. These studies help in assessing the potential health risks associated with chronic exposure to certain chemicals (Liao et al., 2013).

Properties

IUPAC Name

2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(2)29-31)28-25(30(24(23)33)14-18-6-5-7-20(12-18)34-3)35-15-21(32)27-13-17-8-10-19(26)11-9-17/h5-12H,4,13-15H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSPAFUFOKRDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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